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Compound of Interest

Compound Name: 2-Methyl-4-morpholin-4-ylaniline

Cat. No.: B1592452

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal
chemistry. Within this landscape, the 4-anilino-2-phenylquinoline scaffold has emerged as a
privileged structure, demonstrating significant cytotoxic potential across a range of cancer cell
lines. This guide provides a comprehensive comparison of various 4-anilino-2-phenylquinoline
derivatives, synthesizing data from multiple studies to offer researchers and drug development
professionals a clear overview of their cytotoxic performance, structure-activity relationships
(SAR), and mechanisms of action.

The 4-Anilino-2-Phenylquinoline Scaffold: A
Platform for Anticancer Innovation

The 4-anilino-2-phenylquinoline core can be considered an isostere of 9-anilinoacridines, a
class of compounds known for their DNA intercalating properties and inhibition of
topoisomerase Il.[1] The strategic replacement of the acridine core with a 2-phenylquinoline
moiety offers a unique molecular framework that has been explored for its potential as an
anticancer agent.[1] The planarity of the 2-phenylquinoline system, which can be influenced by
substitutions, is a critical factor in its biological activity.[1][2]

Comparative Cytotoxic Activity of Key Derivatives

The cytotoxic efficacy of 4-anilino-2-phenylquinoline derivatives is highly dependent on the
nature and position of substituents on both the quinoline and anilino rings. The following table
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summarizes the growth inhibition (G150) or half-maximal inhibitory concentration (IC50) values
for representative compounds against various human cancer cell lines.
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Compound Quinoline Anilino Cancer Cell GI50/IC50
. . . Reference
ID Substituent  Substituent Line (uM)
NCI-H226
11 6-Methoxy 4-Acetyl (Non-Small 0.94 [1112]
Cell Lung)
MDA-MB-
231/ATCC 0.04 [1]I2]
(Breast)
SF-295
<0.01 [1]12]
(CNS)
. 4-(1-
15a (Oxime o Mean of 60
6-Methoxy Hydroxyimino ] 3.02 [1112]
of 11) cell lines
ethyl)
15b 4-(1-
) o Mean of 60
(Methyloxime  6-Methoxy Methoxyimino ] 3.89 [1][2]
cell lines
of 11) ethyl)
6-Methoxy, 3-
9 Carboxylic 4-Acetyl - Inactive [1112]
acid
11 (in another HCT-116
8-Hydroxy 3-Acetyl 0.07 [3]
study) (Colon)
MCF7
<0.01 [3]
(Breast)
MDA-MB-435
<0.01 [3]
(Breast)
: 3-(1-
15a (Oxime o Mean of cell
8-Hydroxy Hydroxyimino 2.88 [3]
of 11) lines
ethyl)
MDA-MB-231
4a - 4-(Benzyloxy) 0.11 [41151[6]
(Breast)
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MDA-MB-231
4d - - 0.18 [5][6]
(Breast)
. 0.0015 -
14h - - Various [7]
0.0039
BGC823
1f 7-Fluoro - ) 8.32 [8]
(Gastric)
_ BGC823
2i 8-Methoxy - ] 4.65 [8]
(Gastric)
) ) HepG2
3d 2-Morpholino 3,4-Dichloro ] 8.5 [9]
(Liver)
) HepG2
3c 2-Morpholino  4-Chloro ] 11.42 9]
(Liver)
) HepG2
3e 2-Morpholino  4-Fluoro ] 12.76 [9]
(Liver)

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies allow for the deduction of key structure-activity
relationships that govern the cytotoxic potential of this class of compounds.

Substitutions on the Quinoline Ring

o Position of Methoxy/Hydroxy Groups: The placement of substituents on the quinoline core is
crucial. For 4'-COMe-substituted derivatives, the antiproliferative activity follows the order 6-
OMe > 8-OMe > 8-OH.[3] However, for 3'-COMe derivatives, an 8-OH group is more
favorable than an 8-OMe group, suggesting that a hydrogen-bonding donating substituent at
this position enhances activity.[3]

o The 3-Carboxylate Group: The presence of a free carboxylic acid at the C-3 position of the
quinoline ring is detrimental to cytotoxic activity.[1][2] It is hypothesized that the steric
hindrance from the 3-carboxylate group prevents the adjacent phenyl ring from achieving co-
planarity with the quinoline system, which is essential for cytotoxicity.[1][2]
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e 7-Fluoro vs. 8-Methoxy: In a direct comparison, 7-fluoro-4-anilinoquinolines generally exhibit
greater activity than their 8-methoxy counterparts.[8]

Substitutions on the Anilino Ring

» Position of the Acetyl Group: A 4-acetyl group on the anilino moiety confers greater
cytotoxicity compared to a 3-acetyl group.[1] This trend is also observed for the
corresponding oxime and methyloxime derivatives.[1]

e Importance of a Hydrogen-Bonding Acceptor: The comparable cytotoxicity of the ketone
(e.g., compound 11), its oxime (15a), and methyloxime (15b) suggests that a hydrogen-
bonding accepting group at the C-4 position of the anilino moiety is critical for activity.[1][2]

Mechanistic Pathways of Cytotoxicity

The cytotoxic effects of 4-anilino-2-phenylquinoline derivatives are mediated through various
mechanisms, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several derivatives have been shown to induce cell cycle arrest. For instance, compound 11
and its oxime derivative 15a (with an 8-hydroxyquinoline core) cause an accumulation of cells
in the S-phase.[3] This is noteworthy as other 2-phenylquinoline derivatives have been reported
to act as antimitotic agents that induce G2/M phase arrest.[3] The potent derivative 14h also
induces G2/M phase arrest.[7]

Induction of Apoptosis and Other Cell Death
Mechanisms

» Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed
cell death. One study showed that a 4-anilinoquinolinylchalcone derivative, compound 4a,
causes ATP depletion and triggers apoptosis in breast cancer cells through reactive oxygen
species (ROS)-dependent activation of caspases 3 and 7.[4][6] Another quinoline derivative
was found to induce apoptosis via Caspase-3 activation and cleavage of PARP.[10]

o Autophagy: Interestingly, some quinoline derivatives can induce autophagic cell death in
conjunction with apoptosis, as evidenced by the formation of cytoplasmic vacuoles and
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modulation of autophagy-related proteins like LC3-11 and Beclin-1.[10]

» Necrosis: In some cases, necrosis has been identified as the primary mode of cell death
induced by these compounds at higher concentrations.[9]

Molecular Targets: Tubulin Inhibition

A significant finding is the identification of tubulin as a molecular target for some 4-
anilinoquinoline derivatives. Compound 14h, which exhibits potent cytotoxicity in the nanomolar
range, has been identified as a novel tubulin depolymerization agent that binds to the
colchicine site.[7] This mechanism is a well-established strategy for anticancer drug
development.[11][12][13]

The proposed mechanism of action for tubulin-inhibiting 4-anilinoquinoline derivatives is
depicted in the following diagram:
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Caption: Proposed mechanism of tubulin-inhibiting derivatives.

Experimental Protocols for Cytotoxic Evaluation

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity

of 4-anilino-2-phenylquinoline derivatives.
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MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity and, by
inference, cell viability.

o Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1.0-2.0 x 103 cells per well
and incubate overnight in a 5% CO: incubator at 37°C.[8]

o Compound Treatment: Treat the cells with various concentrations of the test compounds and
a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 or 96 hours).[8][9]

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours to allow for the formation of formazan
crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the
formazan crystals.

o Absorbance Reading: Measure the absorbance of the solution at a specific wavelength
(typically 570 nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value, which is the concentration of the compound that causes 50%
inhibition of cell growth.[5][6]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell
cycle (GO/G1, S, and G2/M).

o Cell Treatment: Treat cells with the test compound at a predetermined concentration for a
specific duration (e.g., 24 hours).

o Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline
(PBS).

¢ Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
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o Staining: Rehydrate the cells in PBS and treat with RNase A to degrade RNA. Stain the
cellular DNA with a fluorescent dye such as propidium iodide (P1).

» Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI
fluorescence is proportional to the DNA content.

o Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the
percentage of cells in each phase of the cell cycle.

Annexin V/7-AAD Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

o Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

» Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin
V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic
cells) and 7-aminoactinomycin D (7-AAD, a viability dye that enters cells with compromised
membranes).

 Incubation: Incubate the cells in the dark at room temperature.

o Data Acquisition and Analysis: Analyze the cells by flow cytometry to differentiate cell
populations based on their fluorescence profiles.

The overall workflow for the cytotoxic evaluation of these derivatives can be visualized as
follows:
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Caption: General workflow for cytotoxic evaluation.

Conclusion and Future Directions

The 4-anilino-2-phenylquinoline scaffold represents a versatile and promising platform for the
development of novel anticancer agents. The cytotoxic activity of these derivatives can be
finely tuned through strategic substitutions on both the quinoline and anilino moieties. Key SAR
insights highlight the importance of planarity and the presence of hydrogen-bonding acceptor
groups for potent activity.

Mechanistic studies have revealed that these compounds can induce cell cycle arrest and
apoptosis through various pathways, with tubulin emerging as a key molecular target for some
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of the most potent derivatives. The detailed experimental protocols provided in this guide offer
a framework for the continued evaluation and optimization of this promising class of
compounds.

Future research should focus on expanding the library of derivatives to further refine SAR,
exploring their efficacy in multidrug-resistant cancer models, and conducting in vivo studies to
assess their therapeutic potential and toxicological profiles. The dual-action capabilities of
some derivatives, such as the combined inhibition of kinases and tubulin polymerization,
present an exciting avenue for developing next-generation cancer therapeutics.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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